molecular formula C13H17F2NO2 B073451 3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 1148-78-3

3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid

Cat. No.: B073451
CAS No.: 1148-78-3
M. Wt: 257.28 g/mol
InChI Key: PVCKFWPANVOENB-UHFFFAOYSA-N
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Description

2-Amino-6-chloropurine: is a chemical compound with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol . . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. 2-Amino-6-chloropurine is typically a white to pale yellow powder .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products:

    Substitution Reactions: Products include various 6-substituted purines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.

Comparison with Similar Compounds

  • 6-Chloroguanine
  • 2,6-Dichloropurine
  • 2-Chloroadenine
  • 2-Aminopurine
  • 6-Chloropurine

Comparison: 2-Amino-6-chloropurine is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions and biological processes. Compared to 6-chloroguanine, it has an amino group at the 2-position, which can influence its reactivity and biological activity . Similarly, its chlorinated purine structure distinguishes it from other purine derivatives, providing unique properties for research and industrial applications .

Properties

CAS No.

1148-78-3

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18)

InChI Key

PVCKFWPANVOENB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O

Key on ui other cas no.

1148-78-3

Synonyms

3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid

Origin of Product

United States

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